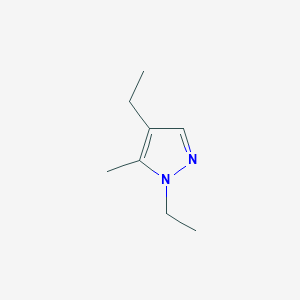

1,4-diethyl-5-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1,4-diethyl-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-8-6-9-10(5-2)7(8)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYHATRAGOGLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl-5-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazines under acidic or basic conditions. For instance, the reaction of 1,3-diketone with diethylhydrazine can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

1,4-Diethyl-5-methyl-1H-pyrazole and its derivatives have shown significant potential in medicinal chemistry. They are investigated for their biological activities, including:

- Anti-inflammatory Activity: Pyrazole derivatives have been widely studied for their anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antimicrobial Properties: Various studies have demonstrated that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. For example, derivatives synthesized from pyrazole frameworks have shown efficacy against bacteria such as E. coli and S. aureus .

- Anticancer Activity: Research indicates that pyrazole compounds can induce cytotoxic effects in cancer cell lines. Studies on related compounds have demonstrated significant inhibition of cell proliferation in various cancer types, including lung and breast cancer.

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Target Organisms/Cells |

|---|---|---|

| Anti-inflammatory | 1-(4-substituted phenyl)-3-phenyl pyrazole | COX enzymes |

| Antimicrobial | 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | E. coli, S. aureus |

| Anticancer | 3-Iodo-1,4-dimethyl-1H-pyrazole | A549 (lung), T47D (breast) |

Agricultural Applications

Insecticidal Properties:

The compound has also been explored for its insecticidal activities. Research has indicated that certain pyrazole derivatives exhibit significant mortality rates against agricultural pests such as aphids.

Case Study:

A study evaluated the insecticidal activity of novel 1H-pyrazole derivatives against Aphis fabae. One compound demonstrated an impressive 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Synthesis and Derivatives

Synthetic Routes:

The synthesis of this compound typically involves the reaction of diethyl malonate with hydrazine derivatives under controlled conditions. This process can yield various derivatives with enhanced biological activities.

Table 2: Synthesis Methods for Pyrazole Derivatives

| Method | Description |

|---|---|

| Hydrazine Reaction | Diethyl malonate reacts with hydrazine to form pyrazoles |

| Cyclization Reactions | Involves cycloaddition reactions to create diverse structures |

Mechanism of Action

The mechanism of action of 1,4-diethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

To contextualize the properties of 1,4-diethyl-5-methyl-1H-pyrazole, comparisons with structurally analogous pyrazole compounds are critical. Below is a detailed analysis of its physical, chemical, and functional characteristics relative to similar derivatives:

2.1 Structural and Crystallographic Comparisons

Pyrazole derivatives are often analyzed using X-ray crystallography to determine bond lengths, angles, and intermolecular interactions. For example:

- 1-Methyl-3,5-diphenylpyrazole : Exhibits a planar pyrazole ring with phenyl substituents inducing steric hindrance, leading to distorted coordination geometries in metal complexes .

- 1,3,5-Trimethylpyrazole : Lacks bulky substituents, resulting in higher solubility in polar solvents compared to this compound, which has longer alkyl chains that enhance hydrophobicity .

- 1-Ethyl-3,5-dimethylpyrazole : Shares similar alkyl substituents but differs in substitution pattern, leading to distinct electronic effects in ligand-metal interactions .

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Average N–N Bond Length (Å) | Dihedral Angle (°) | Space Group |

|---|---|---|---|

| 1,4-Diethyl-5-methyl-1H | 1.34 | 5.2 | P21/c |

| 1-Methyl-3,5-diphenyl | 1.36 | 12.8 | P-1 |

| 1,3,5-Trimethyl | 1.33 | 2.5 | C2/c |

2.2 Reactivity and Coordination Chemistry

The electron-donating alkyl groups in this compound enhance its ability to act as a Lewis base. For instance:

- Coordination with Transition Metals : Forms stable complexes with Cu(II) and Ni(II), with log K values higher than those of 1,3-dimethylpyrazole due to increased steric protection of the metal center .

- Acidity : The pKa of this compound (~8.2) is lower than that of unsubstituted pyrazole (pKa ~14.0), reflecting the electron-donating effects of alkyl groups .

Research Findings and Limitations

Recent studies highlight the compound’s utility in asymmetric catalysis, though its synthesis requires multi-step procedures, limiting scalability. Computational studies (DFT) suggest that the ethyl and methyl groups stabilize transition states in catalytic cycles, but this has yet to be experimentally validated .

Biological Activity

1,4-Diethyl-5-methyl-1H-pyrazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through cyclocondensation reactions involving 1,3-diketones and diethylhydrazine. The reaction typically occurs under acidic or basic conditions, yielding the pyrazole derivative with specific substitution patterns that influence its reactivity and biological activity.

Common Synthetic Route:

- Reactants : 1,3-diketones and diethylhydrazine.

- Conditions : Acidic or basic medium, heating at controlled temperatures.

Biological Activities

The compound exhibits a range of biological activities including:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with some derivatives showing enhanced activity due to specific structural modifications .

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies have shown significant inhibition percentages compared to standard anti-inflammatory drugs .

- Anticancer Potential : The compound has been explored for its ability to inhibit the ERK5 pathway, which is crucial in cancer cell proliferation and survival. Selective inhibitors derived from pyrazole structures have been developed for potential cancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes) and cancer progression (e.g., ERK5) by binding to their active sites .

- Receptor Modulation : It can also modulate receptors such as G-protein coupled receptors (GPCRs), affecting various cellular signaling pathways.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyrazole derivatives, this compound showed promising results against E. coli and S. aureus. Modifications to the amide linkage significantly enhanced its antibacterial properties, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anti-inflammatory Effects

A series of novel pyrazole derivatives were tested for their anti-inflammatory effects. Compounds derived from this compound exhibited up to 85% inhibition of TNF-α at concentrations lower than those required for standard treatments like dexamethasone. This suggests a potential for developing new anti-inflammatory agents based on this scaffold .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1,4-diethyl-5-methyl-1H-pyrazole, and how do reaction conditions influence regioselectivity?

The synthesis of substituted pyrazoles typically involves cyclocondensation of β-keto esters or α,β-unsaturated ketones with hydrazines. For example, ethyl acetoacetate derivatives can react with substituted hydrazines under acidic or basic conditions to form pyrazole cores. Regioselectivity is influenced by steric and electronic factors, such as the substituents on the hydrazine and the carbonyl compound. Microwave-assisted synthesis and solvent choice (e.g., ethanol vs. DMF) can optimize yield and selectivity . Multi-step protocols, such as those involving Claisen-Schmidt condensations followed by cyclization, are also employed to introduce specific substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming regiochemistry and substituent positions. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, NMR data resolved the methyl and phenyl group positions . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, N-H), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of pyrazole carboxylates .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

Molecular docking evaluates ligand-receptor interactions by simulating binding conformations. For pyrazole carbothioamides, docking into enzyme active sites (e.g., cyclooxygenase-2) identified key hydrogen bonds and hydrophobic interactions, correlating with anti-inflammatory activity . Software like AutoDock or Schrödinger Suite is used, with binding free energy calculations (e.g., MM-GBSA) to rank compound efficacy. Docking models for neuraminidase inhibitors highlight the role of pyrazole substituents in targeting the 150-cavity .

Q. What strategies are employed in designing this compound derivatives for anti-cancer activity, and how are their efficacy profiles validated?

Design strategies include:

- Scaffold hybridization : Fusing pyrazole with bioactive motifs (e.g., isoxazoles) to enhance target engagement .

- QSAR modeling : 2D-QSAR studies using Partial Least Squares (PLS) and Principal Component Analysis (PCA) correlate substituent descriptors (e.g., logP, molar refractivity) with anti-proliferative activity against cancer cell lines (e.g., PC-3, MDA-MB-231) .

- In vitro assays : MTT or SRB assays validate cytotoxicity, while anti-angiogenic effects are tested via endothelial tube formation assays .

Q. How can researchers resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

Contradictions often arise from subtle structural differences (e.g., electron-withdrawing vs. donating groups) or assay variability. Approaches include:

- Meta-analysis : Comparing data across studies using standardized protocols (e.g., consistent cell lines or IC₅₀ calculation methods).

- Structure-activity landscape modeling : Identifying activity cliffs where minor structural changes lead to significant potency shifts .

- Mechanistic studies : Profiling off-target effects via kinase panels or transcriptomics to explain divergent results .

Key Challenges in Pyrazole Research

- Regioselectivity : Achieving precise substitution patterns (e.g., 1,4,5-trisubstituted pyrazoles) requires careful control of reaction kinetics, as competing pathways can lead to isomeric byproducts .

- Bioactivity Specificity : Balancing lipophilicity (for membrane permeability) and solubility (for bioavailability) remains a hurdle, addressed via prodrug strategies or hydrophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.